Calpain Inhibitor XII Calpain Inhibitor XII Calpain inhibitor XII is a reversible and selective inhibitor of calpain I (μ-calpain, Ki = 19 nM), with lower affinities for calpain II (m-calpain, Ki = 120 nM) and cathepsin B (Ki = 750 nM). Calpain inhibitors, including this compound, have been used to study the role of calpains in diverse processes, including neutrophil chemotaxis, neuronal signaling, and cardiac response to injury.

Brand Name: Vulcanchem
CAS No.:
VCID: VC0005287
InChI: InChI=1S/C26H34N4O5/c1-4-10-21(23(31)25(33)28-16-20-13-8-9-14-27-20)29-24(32)22(15-18(2)3)30-26(34)35-17-19-11-6-5-7-12-19/h5-9,11-14,18,21-22H,4,10,15-17H2,1-3H3,(H,28,33)(H,29,32)(H,30,34)
SMILES: CCCC(C(=O)C(=O)NCC1=CC=CC=N1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C26H34N4O5
Molecular Weight: 482.6 g/mol

Calpain Inhibitor XII

CAS No.:

Cat. No.: VC0005287

Molecular Formula: C26H34N4O5

Molecular Weight: 482.6 g/mol

* For research use only. Not for human or veterinary use.

Calpain Inhibitor XII -

Molecular Formula C26H34N4O5
Molecular Weight 482.6 g/mol
IUPAC Name benzyl N-[1-[[1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
Standard InChI InChI=1S/C26H34N4O5/c1-4-10-21(23(31)25(33)28-16-20-13-8-9-14-27-20)29-24(32)22(15-18(2)3)30-26(34)35-17-19-11-6-5-7-12-19/h5-9,11-14,18,21-22H,4,10,15-17H2,1-3H3,(H,28,33)(H,29,32)(H,30,34)
Standard InChI Key PLVWMBFPIAQRHK-UHFFFAOYSA-N
SMILES CCCC(C(=O)C(=O)NCC1=CC=CC=N1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2
Canonical SMILES CCCC(C(=O)C(=O)NCC1=CC=CC=N1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2
Appearance Assay:≥90%A crystalline solid

Chemical Identity and Structural Characteristics

Molecular Composition

Calpain Inhibitor XII (benzyl N-[1-[[1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate) has the molecular formula C₂₆H₃₄N₄O₅ and a molecular weight of 482.6 g/mol . Its structure features:

  • A pyridinylmethyl group at the P1′ position

  • A norvaline residue at P1

  • A leucine side chain at P2

  • A terminal carboxybenzyl (Cbz) group .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₆H₃₄N₄O₅
Molecular Weight482.6 g/mol
Purity≥90%
Ki (μ-calpain)19 nM
Ki (m-calpain)120 nM
IC₅₀ (SARS-CoV-2 Mpro)0.45 μM

Mechanism of Protease Inhibition

Dual Targeting of Viral and Host Proteases

Calpain Inhibitor XII exhibits unique polypharmacology:

Inhibition of SARS-CoV-2 Main Protease (Mpro)

X-ray crystallography (PDB: 6XFN) reveals an inverted binding mode in Mpro's active site :

  • The P1′ pyridine ring occupies the S1 subsite, forming a hydrogen bond with His163 .

  • The α-ketoamide warhead reacts with Cys145 to form a thiohemiketal adduct (R-configuration) .

  • Stabilizes the TSEDMLN loop (residues 45–51) through water-mediated interactions with Glu166 .

Cathepsin L Inhibition

The compound inhibits cathepsin L with IC₅₀ = 1.62 nM, blocking viral entry by preventing spike protein activation in endosomes . This dual activity explains its superior antiviral efficacy compared to Mpro-specific inhibitors like GC-376 .

Antiviral Activity Against SARS-CoV-2

In Vitro Efficacy

Calpain Inhibitor XII demonstrates potent antiviral activity across multiple assay systems:

Table 2: Antiviral Performance Metrics

Assay TypeEC₅₀ ValueCell LineReference
Cytopathic Effect (CPE)0.49 μMVero E6
Viral Yield Reduction0.78 μMA549-ACE2
Pseudovirus Neutralization1.2 μMHEK293T

Temporal Inhibition Profile

Time-of-addition experiments demonstrate dual-phase activity :

  • Early phase (0–2 hpi): 1-log reduction in viral titer via cathepsin L inhibition.

  • Intermediate phase (4–8 hpi): Suppression of viral replication through Mpro inhibition.

Structural Determinants of Inhibition

Comparative Binding Modes

Crystallographic studies contrast Calpain Inhibitor XII with other protease inhibitors:

vs. GC-376 (PDB: 6WTT)

  • GC-376 adopts a canonical extended conformation with P1 pyrrolidone .

  • Calpain Inhibitor XII's inverted pose enables simultaneous S1/S1′ occupancy, enhancing conformational flexibility .

vs. Boceprevir

  • Boceprevir shows higher hydrogen bonding affinity (-7.2 kcal/mol) but poorer S1 pocket occupancy .

  • Molecular dynamics simulations reveal Calpain Inhibitor XII's stable binding over 1000 ps .

Pharmacological Applications Beyond Virology

Neuromodulatory Effects

In Aplysia neuronal models, 200 μM Calpain Inhibitor XII :

  • Reduces voltage-gated K⁺ conductance by 38%

  • Decreases Na⁺ conductance by 22%

  • Increases action potential duration by 1.7-fold

Cardiovascular Protection

Preclinical studies suggest roles in:

  • Attenuating ischemia-reperfusion injury via calpain-1 inhibition

  • Modulating troponin I degradation in myocardial infarction models

Clinical Development and Challenges

Current Status

No clinical trials have been conducted to date . Barriers include:

  • Limited solubility in aqueous media (logP = 3.8)

  • Potential off-target effects on cathepsin B (Ki = 750 nM)

Future Directions

  • Prodrug development: Esterification of Cbz group to enhance bioavailability

  • Combination therapies: Synergy with RdRp inhibitors (e.g., remdesivir)

  • Broad-spectrum antiviral design: Leveraging S1 pocket plasticity for pan-coronavirus inhibitors

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :